molecular formula C12H7FN2OS B12358595 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one

5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12358595
M. Wt: 246.26 g/mol
InChI Key: VUTYRCPUZSABMN-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a molecular formula of C12H7FN2OS and a molecular weight of 246.265 g/mol . This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core structure, which is fused with a fluorophenyl group at the 5-position. It is a valuable compound in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with thiourea to form the intermediate, which then undergoes cyclization with α-bromoacetophenone to yield the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrimidine ring.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are of interest in organic synthesis .

Biology: In biological research, 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for further investigation in cancer research .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anticancer agents. Its ability to inhibit specific molecular targets makes it a promising lead compound in drug discovery .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Comparison with Similar Compounds

Uniqueness: 5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one stands out due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature contributes to its unique biological activities and potential therapeutic applications .

Properties

Molecular Formula

C12H7FN2OS

Molecular Weight

246.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-4aH-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6,10H

InChI Key

VUTYRCPUZSABMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=O)C23)F

Origin of Product

United States

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